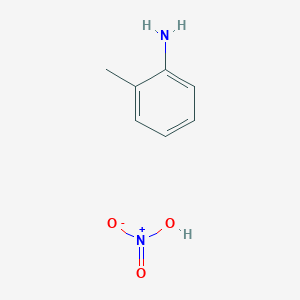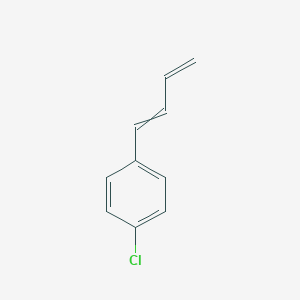
1-(Buta-1,3-dien-1-yl)-4-chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Buta-1,3-dien-1-yl)-4-chlorobenzene is an organic compound that belongs to the class of substituted butadienes It features a butadiene moiety attached to a chlorobenzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Buta-1,3-dien-1-yl)-4-chlorobenzene can be achieved through several methods. One common approach involves the reaction of functionalized vinyl phosphates with aryllithium reagents. This method allows for the smooth conversion of vinyl phosphates into trisubstituted buta-1,3-dienes . Another method involves the base-catalyzed isomerization of alkynes, which can be used to prepare novel 1,3-butadienes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
1-(Buta-1,3-dien-1-yl)-4-chlorobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The chlorobenzene moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and other oxygen donors.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while substitution reactions can introduce various functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
1-(Buta-1,3-dien-1-yl)-4-chlorobenzene has several applications in scientific research:
Biology: The compound’s derivatives may have potential biological activity, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Buta-1,3-dien-1-yl)-4-chlorobenzene involves its interaction with various molecular targets and pathways. The compound can participate in Diels-Alder reactions, forming cycloaddition products that can further react to form more complex structures . The specific molecular targets and pathways depend on the context of its use, such as in chemical synthesis or biological applications.
Comparación Con Compuestos Similares
Similar Compounds
1-(Buta-1,3-dien-2-yl)pyrazoles: These compounds share a similar butadiene moiety but differ in the attached functional groups.
Trisubstituted buta-1,3-dienes: These compounds have similar structural features but may have different substituents on the butadiene moiety.
Uniqueness
1-(Buta-1,3-dien-1-yl)-4-chlorobenzene is unique due to the presence of the chlorobenzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
33356-84-2 |
|---|---|
Fórmula molecular |
C10H9Cl |
Peso molecular |
164.63 g/mol |
Nombre IUPAC |
1-buta-1,3-dienyl-4-chlorobenzene |
InChI |
InChI=1S/C10H9Cl/c1-2-3-4-9-5-7-10(11)8-6-9/h2-8H,1H2 |
Clave InChI |
SVNKPYLWXRVUPI-UHFFFAOYSA-N |
SMILES canónico |
C=CC=CC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




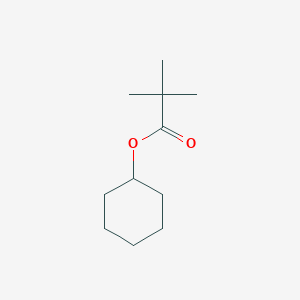

![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulfonyl]-4,5-dimethylphenyl]amino]-9,10-dioxo-](/img/structure/B14686601.png)
![4-Methyldibenzo[b,lmn]phenanthridine](/img/structure/B14686615.png)
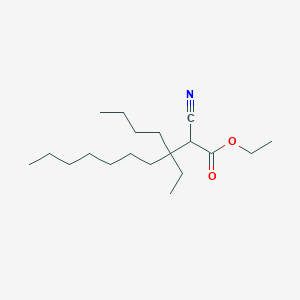
![1,1'-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene)](/img/structure/B14686624.png)
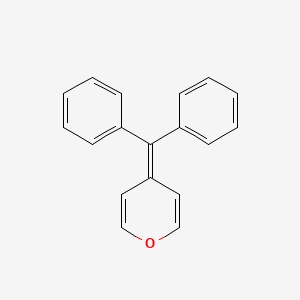
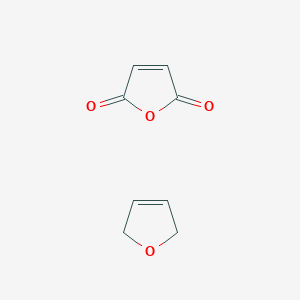

![2-Chloro-5-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686651.png)
